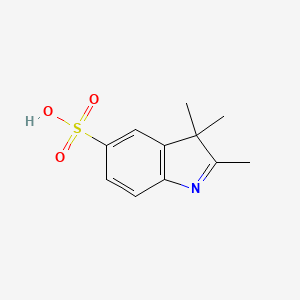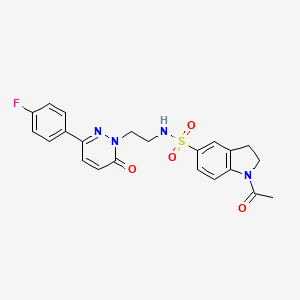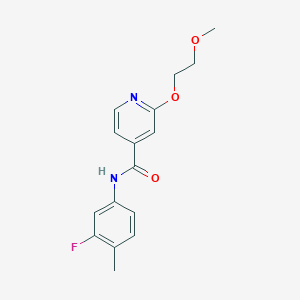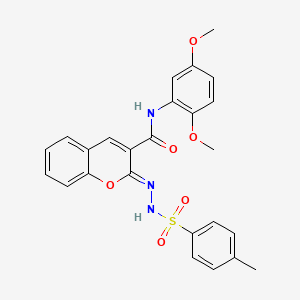
Cyclohept-4-enol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohept-4-enol is an organic compound with the molecular formula C₇H₁₂O It is a seven-membered ring structure containing a double bond and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohept-4-enol can be synthesized through several methods. One common approach involves the rhodium-catalyzed intermolecular [5+2] cycloaddition reaction. This method uses [Rh(CO)₂Cl]₂ as a catalyst and N-propargyl phthalimide as a reactant in the presence of 1,2-dichloroethane. The reaction mixture is heated to 82-84°C and monitored by thin-layer chromatography until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of catalysts and reactants, as well as the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohept-4-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptenes depending on the reagent used.
Applications De Recherche Scientifique
Cyclohept-4-enol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohept-4-enol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Cyclohept-4-enol can be compared with other similar compounds, such as:
Cyclohexanol: A six-membered ring with a hydroxyl group.
Cyclooctanol: An eight-membered ring with a hydroxyl group.
Cycloheptanone: A seven-membered ring with a ketone group instead of a hydroxyl group.
Uniqueness: this compound’s uniqueness lies in its seven-membered ring structure with both a double bond and a hydroxyl group
Propriétés
IUPAC Name |
cyclohept-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPQCBUOCQCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2497113.png)







![[1-(4-Chlorocyclohexa-2,4-dien-1-yl)cyclopropyl]methanamine](/img/structure/B2497122.png)


![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
